molecular formula C10H15N3O B12115848 1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde

1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12115848
M. Wt: 193.25 g/mol
InChI Key: MIJNJRHZCYQZKF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidine group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: 1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde: Similar structure but with a piperidine group instead of a pyrrolidine group.

Uniqueness

1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1,3-dimethyl-5-pyrrolidin-1-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H15N3O/c1-8-9(7-14)10(12(2)11-8)13-5-3-4-6-13/h7H,3-6H2,1-2H3

InChI Key

MIJNJRHZCYQZKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)N2CCCC2)C

Origin of Product

United States

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